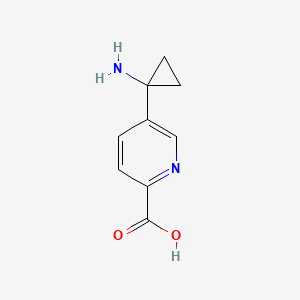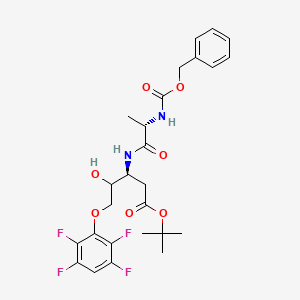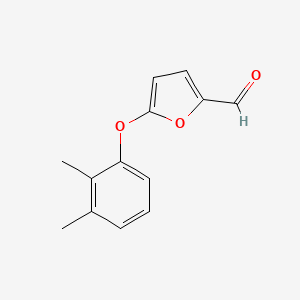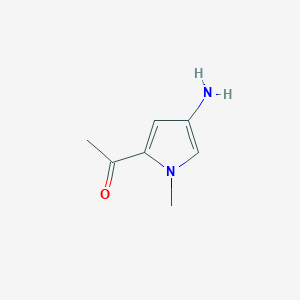
6-Fluoro-1,2-dihydroquinolin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-1,2-dihydroquinolin-3(4H)-one is a fluorinated derivative of quinolinone, a class of compounds known for their diverse biological activities. This compound features a fluorine atom at the sixth position and a carbonyl group at the third position within the quinolinone structure. The presence of the fluorine atom can significantly influence the compound’s chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,2-dihydroquinolin-3(4H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 6-fluoroaniline.
Cyclization: The precursor undergoes cyclization to form the quinolinone core. This can be achieved through various methods, including the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-1,2-dihydroquinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-3(4H)-one derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding 6-fluoro-1,2-dihydroquinolin-3-ol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of a suitable base.
Major Products
Oxidation: Quinolin-3(4H)-one derivatives.
Reduction: 6-Fluoro-1,2-dihydroquinolin-3-ol.
Substitution: Various substituted quinolinone derivatives.
Aplicaciones Científicas De Investigación
6-Fluoro-1,2-dihydroquinolin-3(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying fluorine’s effects on chemical reactivity.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-1,2-dihydroquinolin-3(4H)-one depends on its specific biological target. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The fluorine atom can enhance binding affinity to molecular targets by increasing lipophilicity and improving metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
Quinolin-3(4H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloro-1,2-dihydroquinolin-3(4H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and activity.
6-Methyl-1,2-dihydroquinolin-3(4H)-one: Features a methyl group, which affects steric and electronic properties.
Uniqueness
6-Fluoro-1,2-dihydroquinolin-3(4H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity, biological activity, and pharmacokinetic properties compared to non-fluorinated analogs. The fluorine atom’s electronegativity and small size contribute to these distinctive characteristics.
Propiedades
Fórmula molecular |
C9H8FNO |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
6-fluoro-2,4-dihydro-1H-quinolin-3-one |
InChI |
InChI=1S/C9H8FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-3,11H,4-5H2 |
Clave InChI |
BWPYAGHZQKRENR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CNC2=C1C=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















